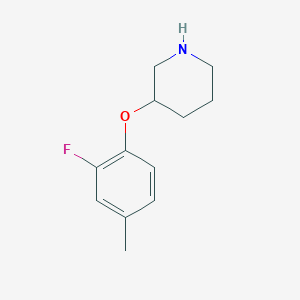
3-(2-Fluoro-4-methylphenoxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Fluoro-4-methylphenoxy)piperidine is a chemical compound with the molecular formula C12H16FNO and a molecular weight of 209.26 g/mol . This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its diverse biological activities . The presence of fluorine in the compound enhances its pharmacokinetic and physicochemical properties, making it a valuable candidate for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluoro-4-methylphenoxy)piperidine can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction typically involves the use of boron reagents and palladium catalysts under mild conditions . Another method includes the fluorination of pyridine derivatives, which can be achieved using reagents like Selectfluor® .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Fluoro-4-methylphenoxy)piperidine undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophilic Reagents: Sodium hydroxide, potassium tert-butoxide.
Electrophilic Reagents: Bromine, chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids .
Aplicaciones Científicas De Investigación
3-(2-Fluoro-4-methylphenoxy)piperidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(2-Fluoro-4-methylphenoxy)piperidine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain receptors, thereby modulating their activity . This compound can interact with enzymes, ion channels, and other proteins, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(4-Fluoro-2-methylphenoxy)piperidine: Similar structure but different position of the fluorine atom.
Fluoropyridines: Compounds with fluorine atoms attached to pyridine rings.
Piperidine Derivatives: Various substituted piperidines with different functional groups.
Uniqueness
3-(2-Fluoro-4-methylphenoxy)piperidine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. The presence of the fluorine atom at the 2-position of the phenoxy group enhances its metabolic stability and binding affinity to molecular targets .
Propiedades
Fórmula molecular |
C12H16FNO |
|---|---|
Peso molecular |
209.26 g/mol |
Nombre IUPAC |
3-(2-fluoro-4-methylphenoxy)piperidine |
InChI |
InChI=1S/C12H16FNO/c1-9-4-5-12(11(13)7-9)15-10-3-2-6-14-8-10/h4-5,7,10,14H,2-3,6,8H2,1H3 |
Clave InChI |
SRWOZLYKUYJVRB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)OC2CCCNC2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


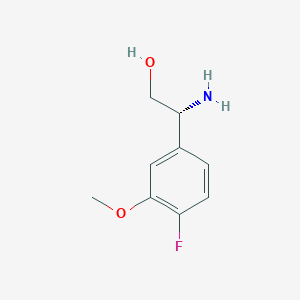
![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-7-oxo-1,4-diazepan-1-yl)aceticacid](/img/structure/B13611428.png)
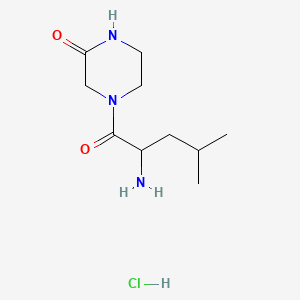
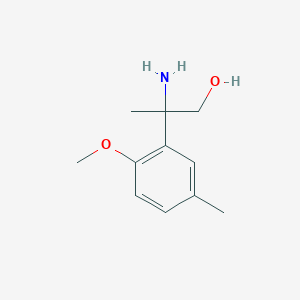
![Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate](/img/structure/B13611442.png)
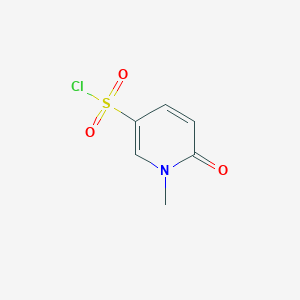
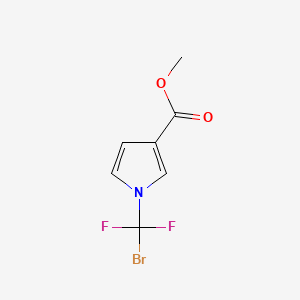
amine](/img/structure/B13611459.png)
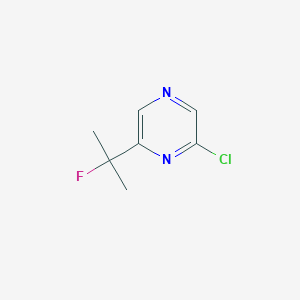

![2-[2-(Methylsulfanyl)phenyl]piperidine](/img/structure/B13611478.png)
![6-(Benzyloxy)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13611481.png)

![3-amino-N-[3-(2,4-dioxo-1,3-diazinan-1-yl)-4-methoxyphenyl]propanamide hydrochloride](/img/structure/B13611495.png)
